2-Chlorobenzoyl chloride

Description

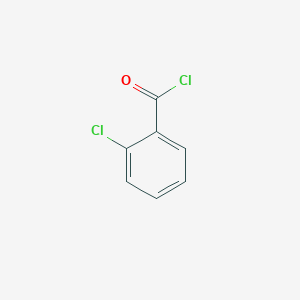

Structure

3D Structure

Properties

IUPAC Name |

2-chlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O/c8-6-4-2-1-3-5(6)7(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIKNECPXCLUHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060572 | |

| Record name | Benzoyl chloride, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an acrid odor; [Alfa Aesar MSDS] | |

| Record name | 2-Chlorobenzoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19584 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

609-65-4, 1321-03-5 | |

| Record name | 2-Chlorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR29A4N74X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chlorobenzoyl Chloride: A Comprehensive Technical Guide on Physical Properties and Hazards

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical properties and associated hazards of 2-Chlorobenzoyl chloride (CAS No: 609-65-4). It is intended to be a critical resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents quantitative data in structured tables, outlines detailed experimental methodologies for property determination, and includes a visual representation of the compound's hazard relationships to ensure safe handling and use.

Introduction

2-Chlorobenzoyl chloride, with the molecular formula C₇H₄Cl₂O, is a significant intermediate in organic synthesis.[1] It plays a crucial role in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[1][2] Its utility in the synthesis of antihistamines, anti-inflammatory drugs, and various pesticides underscores its importance in the chemical and pharmaceutical industries.[1] Given its reactive nature, a thorough understanding of its physical properties and hazards is paramount for safe laboratory and industrial applications.

Physical Properties

2-Chlorobenzoyl chloride is a colorless to light yellow liquid with a pungent odor.[1] It is soluble in common organic solvents like acetone, ether, and alcohol, but it decomposes in water.[3][4]

Table 1: Quantitative Physical Properties of 2-Chlorobenzoyl Chloride

| Property | Value | Reference(s) |

| Molecular Weight | 175.01 g/mol | [5][6] |

| Density | 1.382 g/mL at 25 °C | [6] |

| Melting Point | -4 to -3 °C (25 to 27 °F) | [6][7] |

| Boiling Point | 238 °C (460 °F) at 760 mmHg | [6][7] |

| Flash Point | 124 °C (255.2 °F) | [8] |

| Refractive Index | n20/D 1.572 | [6] |

| Water Solubility | Decomposes | [4] |

| Log Pow | 2.08 | [9] |

Hazards and Safety Information

2-Chlorobenzoyl chloride is classified as a hazardous substance, primarily due to its corrosive nature.[5][7][8] It causes severe skin burns and eye damage.[5][7] Contact with water liberates toxic gas, specifically hydrogen chloride.[8]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | Corrosive |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | Corrosive |

| Corrosive to metals | 1 | H290: May be corrosive to metals | Corrosive |

Data sourced from multiple references.[5][7][8][9][10]

Table 3: NFPA 704 Diamond (for a related compound, 2-Chlorobenzyl chloride)

| Category | Rating |

| Health (Blue) | 3 |

| Flammability (Red) | 2 |

| Instability (Yellow) | 0 |

| Special (White) | N/A |

Note: This NFPA rating is for 2-Chlorobenzyl chloride and is provided as a close reference.[11] A specific NFPA rating for 2-Chlorobenzoyl chloride was not found in the search results.

Hazard Relationships

The primary hazard of 2-Chlorobenzoyl chloride is its corrosivity (B1173158). This leads to severe skin burns and eye damage upon direct contact. Its reactivity with water is a significant secondary hazard, producing toxic and corrosive hydrogen chloride gas. Thermal decomposition can also release hazardous substances.

Experimental Protocols

The following are summaries of standard methodologies for determining the key physical and hazardous properties of liquid chemicals like 2-Chlorobenzoyl chloride.

Melting Point Determination (ASTM E324)

This method determines the melting range of organic chemicals using a capillary tube.[8]

-

Apparatus: Capillary tubes, heating apparatus with a temperature-controlled block or bath, thermometer or temperature sensor.

-

Procedure:

-

A small, finely powdered sample of the substance is packed into a capillary tube.

-

The capillary tube is placed in the heating apparatus alongside a calibrated thermometer.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt (initial melting point) and the temperature at which it becomes completely liquid (final melting point) are recorded to define the melting range.[12]

-

Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid.[10]

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating oil, heat source.

-

Procedure:

-

A small amount of the liquid is placed in the small test tube.

-

A capillary tube, with its open end downwards, is placed inside the test tube.

-

The test tube is attached to a thermometer and immersed in the heating oil within the Thiele tube.

-

The Thiele tube is gently heated, causing air to escape from the capillary tube.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[10]

-

Density Determination (Pycnometer/Graduated Cylinder Method)

This method determines the mass per unit volume of a liquid.[13][14]

-

Apparatus: Pycnometer or a graduated cylinder, analytical balance.

-

Procedure:

-

The mass of a clean, dry pycnometer or graduated cylinder is accurately measured.

-

A known volume of the liquid is added to the container.

-

The mass of the container with the liquid is measured.

-

The mass of the liquid is determined by subtraction.

-

The density is calculated by dividing the mass of the liquid by its volume.[13][14]

-

Flash Point Determination (ASTM D93 - Pensky-Martens Closed Cup Tester)

This method is used to determine the flash point of petroleum products and other liquids.[4]

-

Apparatus: Pensky-Martens closed-cup tester, which includes a test cup, a lid with a stirring device, and an ignition source.

-

Procedure:

-

A specified volume of the sample is placed in the test cup.

-

The lid is secured, and the sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, the ignition source is applied to the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[4][15]

-

Skin Corrosion Assessment (OECD Test Guideline 431)

This in vitro method uses a reconstructed human epidermis (RhE) model to assess skin corrosivity.[11][16]

-

Apparatus: Reconstructed human epidermis tissue models, sterile culture plates, positive and negative controls.

-

Procedure:

-

The test chemical is applied topically to the surface of the RhE tissue.

-

After a specific exposure period, the chemical is removed, and the tissue is rinsed.

-

Cell viability is determined using a quantitative assay (e.g., MTT assay).

-

The cell viability of the treated tissue is compared to that of a negative control. A reduction in viability below a certain threshold indicates a corrosive potential.[11][16][17]

-

Eye Irritation/Corrosion Assessment (OECD Test Guideline 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[2][5]

-

Apparatus: Albino rabbits, ophthalmoscope.

-

Procedure:

-

A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

-

Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are graded and scored.

-

The severity and reversibility of the ocular effects are used to classify the substance's irritation or corrosion potential.[5][6][9]

-

Water Solubility Determination (Qualitative Method)

A general qualitative method to observe the solubility and reactivity of a substance in water.

-

Apparatus: Test tubes, stirring rod, distilled water.

-

Procedure:

-

A small, measured amount of the substance is added to a test tube containing a known volume of distilled water at room temperature.

-

The mixture is agitated or stirred for a set period.

-

Observations are made to determine if the substance dissolves to form a homogenous solution or if it remains as a separate phase.

-

Any signs of a chemical reaction, such as gas evolution or a change in temperature or color, are also noted. For 2-Chlorobenzoyl chloride, decomposition is expected.[18][19][20]

-

Conclusion

2-Chlorobenzoyl chloride is a valuable chemical intermediate with well-defined physical properties. However, it presents significant hazards, primarily related to its corrosivity and reactivity with water. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and handling in well-ventilated areas away from moisture, is essential. The information and experimental methodologies provided in this guide are intended to support the safe and effective use of 2-Chlorobenzoyl chloride in research and development.

References

- 1. scimed.co.uk [scimed.co.uk]

- 2. oecd.org [oecd.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. precisionlubrication.com [precisionlubrication.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 7. delltech.com [delltech.com]

- 8. store.astm.org [store.astm.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. x-cellr8.com [x-cellr8.com]

- 12. thinksrs.com [thinksrs.com]

- 13. Density Testing Procedure | International and Accredited Lab [nikoopharmed.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 16. iivs.org [iivs.org]

- 17. What is OECD 431, the in vitro skin corrosion test? [blog.yeswelab.fr]

- 18. youtube.com [youtube.com]

- 19. solubilityofthings.com [solubilityofthings.com]

- 20. chem.libretexts.org [chem.libretexts.org]

2-Chlorobenzoyl chloride CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chlorobenzoyl chloride (CAS No: 609-65-4), a pivotal chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document details its chemical and physical properties, molecular structure, and provides detailed experimental protocols for its synthesis and application in organic reactions.

Core Chemical Information

2-Chlorobenzoyl chloride, also known as o-Chlorobenzoyl chloride, is an acyl chloride characterized by a benzoyl chloride structure with a chlorine substituent at the ortho (2-) position.[1][2] Its high reactivity, typical of acid halides, makes it a versatile reagent in organic synthesis.[1] It is soluble in common organic solvents like ether and acetone (B3395972) but decomposes in the presence of water.[1]

Physicochemical and Identification Data

The following table summarizes the key quantitative data and identifiers for 2-Chlorobenzoyl chloride.

| Property | Value | Citations |

| CAS Number | 609-65-4 | [3][4] |

| Molecular Formula | C₇H₄Cl₂O | [1][4] |

| Molecular Weight | 175.01 g/mol | [3][4] |

| Appearance | Clear, colorless to very slightly yellow liquid | [5][6] |

| Melting Point | -4 to -3 °C | [3] |

| Boiling Point | 238 °C (lit.) | [3] |

| Density | 1.382 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.572 (lit.) | [3] |

| IUPAC Name | 2-chlorobenzoyl chloride | [2] |

| SMILES | C1=CC=C(C(=C1)C(=O)Cl)Cl | [1] |

| InChI Key | ONIKNECPXCLUHT-UHFFFAOYSA-N | [1][3] |

Molecular Structure

The structure of 2-Chlorobenzoyl chloride consists of a benzene (B151609) ring substituted with a chlorocarbonyl group and a chlorine atom on adjacent carbon atoms.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. US4388251A - Method for preparing 2-chlorobenzoyl chloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Chlorobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-Chlorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for 2-Chlorobenzoyl chloride is C₇H₄Cl₂O, and its molecular weight is 175.01 g/mol .[1][2][3] The spectroscopic data is summarized in the tables below for easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.07 - 8.084 | Doublet | 1H | Aromatic H |

| 7.68 - 7.25 | Multiplet | 3H | Aromatic H |

Solvent: CDCl₃, Frequency: 89.56 MHz and 399.65 MHz[4]

¹³C NMR Data

Due to the complexity of the aromatic region and solvent effects, precise peak assignments for ¹³C NMR can vary. However, characteristic chemical shifts are observed in the aromatic and carbonyl regions. The data is available in various databases.[1][5][6]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~1780 | C=O stretch (acid chloride) |

| ~1590 | C=C aromatic ring stretch |

| ~1450 | C=C aromatic ring stretch |

| ~1200 | C-O stretch |

| ~800 | C-Cl stretch |

Technique: Attenuated Total Reflectance (ATR) or between salt plates (NaCl, KBr)[1][7]

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 174 | ~30 | [M]⁺ (with ³⁵Cl, ³⁵Cl) |

| 176 | ~20 | [M+2]⁺ (with ³⁷Cl, ³⁵Cl) |

| 178 | ~3 | [M+4]⁺ (with ³⁷Cl, ³⁷Cl) |

| 139 | 100 | [M-Cl]⁺ |

| 111 | ~30 | [C₆H₄Cl]⁺ |

| 75 | ~20 | [C₆H₃]⁺ |

Ionization Method: Electron Ionization (EI)[2][8]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data presented above are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-25 mg of 2-Chlorobenzoyl chloride is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[9][10]

-

The solution is transferred to a clean, dry 5 mm NMR tube.

-

To ensure a homogenous solution and remove any particulate matter that could affect the spectral resolution, the sample can be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[11]

Data Acquisition:

-

The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.

-

The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent (CDCl₃).[10]

-

Shimming is performed to optimize the homogeneity of the magnetic field, which maximizes spectral resolution.[10]

-

For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a higher number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

A drop of 2-Chlorobenzoyl chloride is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[12][13]

-

Alternatively, for transmission IR, a thin film of the liquid is created by placing a drop between two infrared-transparent salt plates (e.g., NaCl or KBr) and gently pressing them together.[14][15]

Data Acquisition:

-

A background spectrum of the empty ATR crystal or clean salt plates is recorded.

-

The sample is then placed on the crystal or between the plates, and the sample spectrum is acquired.

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

A small amount of 2-Chlorobenzoyl chloride is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

The sample is vaporized and then ionized using Electron Ionization (EI). In this process, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺) and various fragment ions.[16][17][18][19]

Data Acquisition:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for a chemical compound like 2-Chlorobenzoyl chloride is illustrated in the diagram below.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoyl chloride, 2-chloro- [webbook.nist.gov]

- 3. Benzoyl chloride, 2-chloro- [webbook.nist.gov]

- 4. 2-Chlorobenzoyl chloride(609-65-4) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Chlorobenzoyl chloride(609-65-4) 13C NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Benzoyl chloride, 2-chloro- [webbook.nist.gov]

- 9. research.reading.ac.uk [research.reading.ac.uk]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. researchgate.net [researchgate.net]

- 15. eng.uc.edu [eng.uc.edu]

- 16. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 19. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

A Comprehensive Technical Guide to the Solubility of 2-Chlorobenzoyl Chloride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2-Chlorobenzoyl chloride in frequently utilized organic solvents. As a reactive acyl chloride, understanding its behavior in various solvents is critical for its application in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This document summarizes available solubility data, presents a detailed experimental protocol for determining miscibility, and offers a visual representation of the experimental workflow.

Core Topic: Solubility and Miscibility of 2-Chlorobenzoyl Chloride

2-Chlorobenzoyl chloride (CAS No. 609-65-4) is a clear, colorless to slightly yellow liquid.[1][2] Its reactivity, stemming from the acyl chloride functional group, dictates its solubility characteristics. While it readily decomposes in water, it is known to be soluble in several common organic solvents.[1][2][3][4][5] For liquid solutes like 2-Chlorobenzoyl chloride, the term "miscibility" is often more precise than "solubility," indicating the ability of two liquids to mix in all proportions to form a homogeneous solution.

Data Presentation: Qualitative Solubility of 2-Chlorobenzoyl Chloride

| Solvent | CAS Number | Molecular Formula | Qualitative Solubility | Citation |

| Acetone | 67-64-1 | C₃H₆O | Soluble | [1][2][3][4][5] |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | Soluble | [1][2][3][4][5] |

| Ethanol | 64-17-5 | C₂H₅OH | Soluble | [1][2][3][4][5] |

| Water | 7732-18-5 | H₂O | Decomposes | [1][2][3][4][5] |

Experimental Protocol: Determination of Miscibility of 2-Chlorobenzoyl Chloride with Organic Solvents

The following detailed protocol outlines a standard laboratory procedure to quantitatively determine the miscibility of 2-Chlorobenzoyl chloride with a given organic solvent. This method is based on visual observation of phase separation.

Objective: To determine if 2-Chlorobenzoyl chloride is miscible, partially miscible, or immiscible with a selection of organic solvents (e.g., acetone, diethyl ether, ethanol) at various volume ratios at a controlled temperature.

Materials:

-

2-Chlorobenzoyl chloride (reagent grade or higher)

-

Anhydrous organic solvents (e.g., acetone, diethyl ether, ethanol)

-

A set of clean, dry, and calibrated glass test tubes with stoppers

-

Pipettes or graduated cylinders for accurate volume measurement

-

Vortex mixer or shaker

-

Constant temperature water bath

-

Personal Protective Equipment (PPE): chemical resistant gloves, safety goggles, lab coat

Procedure:

-

Preparation:

-

Ensure all glassware is scrupulously dried to prevent hydrolysis of 2-Chlorobenzoyl chloride.

-

Bring 2-Chlorobenzoyl chloride and the organic solvents to the desired experimental temperature (e.g., 25 °C) by placing them in a constant temperature water bath.

-

Work in a well-ventilated fume hood due to the corrosive and lachrymatory nature of 2-Chlorobenzoyl chloride.

-

-

Miscibility Determination at Various Ratios:

-

Label a series of test tubes for each solvent and each volume ratio to be tested (e.g., 1:9, 1:4, 1:1, 4:1, 9:1 of 2-Chlorobenzoyl chloride to solvent).

-

Accurately measure the required volumes of 2-Chlorobenzoyl chloride and the test solvent into the corresponding labeled test tubes. For example, for a 1:9 ratio in a total volume of 10 mL, add 1 mL of 2-Chlorobenzoyl chloride and 9 mL of the solvent.

-

Securely stopper each test tube.

-

-

Mixing and Observation:

-

Vigorously mix the contents of each test tube for 1-2 minutes using a vortex mixer or by thorough shaking.

-

After mixing, place the test tubes in a test tube rack within the constant temperature water bath and allow them to stand undisturbed for at least 30 minutes.

-

Visually inspect each test tube for the presence of a single, clear, homogeneous phase or the formation of two distinct layers (phase separation). The presence of cloudiness or an emulsion that does not clarify upon standing indicates immiscibility or partial miscibility.

-

-

Data Recording and Interpretation:

-

Record the observations for each volume ratio and each solvent.

-

Miscible: A single, clear, and homogeneous liquid phase is observed at all tested ratios.

-

Partially Miscible: A single phase is observed at some ratios, while two phases are present at other ratios.

-

Immiscible: Two distinct liquid layers are observed at all tested ratios.

-

-

Confirmatory Testing (Optional):

-

For mixtures that appear miscible, a change in temperature can be used to induce phase separation if a critical solution temperature exists within a reachable range.

-

For a more quantitative analysis of partially miscible systems, the composition of each phase can be determined using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) after careful separation of the layers.

-

Mandatory Visualization: Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol for determining the miscibility of 2-Chlorobenzoyl chloride.

References

Theoretical Insights into the Reactivity of 2-Chlorobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental studies on the reactivity of 2-chlorobenzoyl chloride. This versatile reagent is a cornerstone in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. Understanding its reactivity profile is paramount for the strategic design of synthetic routes and the optimization of reaction conditions. This document amalgamates computational chemistry principles with established experimental protocols to offer a detailed perspective for researchers, scientists, and professionals in drug development.

Molecular Structure and Electronic Profile

2-Chlorobenzoyl chloride is an acyl chloride distinguished by a chloro substituent at the ortho position of the benzene (B151609) ring. Its reactivity is fundamentally governed by the electronic and steric effects imparted by this substitution pattern.

Key Structural Features:

-

Electrophilic Carbonyl Carbon: The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effects of both the carbonyl oxygen and the acyl chloride. This makes it a prime target for nucleophilic attack.

-

Ortho-Chloro Substituent: The chlorine atom at the 2-position exerts a dual electronic influence: a deactivating inductive effect (-I) and a weak activating resonance effect (+R). The inductive effect, which withdraws electron density from the ring and the carbonyl group, is generally considered dominant for halogens. This further enhances the electrophilicity of the carbonyl carbon.

-

Steric Hindrance: The ortho-chloro group can introduce steric hindrance, potentially influencing the trajectory of incoming nucleophiles and affecting reaction rates compared to its meta- and para-isomers.

Computational studies on related benzoyl chlorides suggest that the interplay of these electronic and steric factors dictates the reaction mechanism and rates. While specific theoretical studies detailing the reaction mechanisms of 2-chlorobenzoyl chloride are limited in the public domain, we can infer its behavior from studies on similar substituted benzoyl chlorides and general principles of physical organic chemistry.

Theoretical Reactivity Profile

The reactivity of 2-chlorobenzoyl chloride is primarily characterized by nucleophilic acyl substitution reactions. The general mechanism proceeds through a tetrahedral intermediate. The stability of this intermediate and the associated transition states are influenced by the nature of the nucleophile, the solvent, and the electronic and steric properties of the acyl chloride.

Hydrolysis

2-Chlorobenzoyl chloride reacts readily with water to form 2-chlorobenzoic acid and hydrochloric acid. Theoretical studies on the hydrolysis of benzoyl chlorides suggest that the reaction can proceed through a concerted SN2-like mechanism or a stepwise pathway involving a tetrahedral intermediate. The presence of water molecules acting as proton shuttles can significantly lower the activation barrier.

Aminolysis

The reaction with amines yields N-substituted 2-chlorobenzamides, a common motif in many pharmaceutical compounds. The reaction is typically fast and exothermic. Theoretical studies on the aminolysis of acyl chlorides indicate a mechanism involving a tetrahedral intermediate. The rate of reaction is influenced by the nucleophilicity of the amine and steric hindrance from both reactants.

Alcoholysis/Esterification

Alcohols react with 2-chlorobenzoyl chloride to form 2-chlorobenzoate (B514982) esters. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to scavenge the HCl byproduct. The reaction mechanism is analogous to hydrolysis and aminolysis.

Quantitative Data from Theoretical and Experimental Studies

While specific computational data for 2-chlorobenzoyl chloride is scarce, the following table summarizes relevant experimental data and theoretical values for related compounds to provide a comparative context.

| Parameter | Value | Compound/Reaction | Reference/Method |

| Experimental Data | |||

| Boiling Point | 238 °C | 2-Chlorobenzoyl chloride | Experimental |

| Melting Point | -4 to -3 °C | 2-Chlorobenzoyl chloride | Experimental |

| Density | 1.382 g/mL at 25 °C | 2-Chlorobenzoyl chloride | Experimental |

| Kinetic Data (Analogous) | |||

| Solvolysis Rate Constant (k/s⁻¹) | Varies with solvent and substituent | Substituted Benzoyl Chlorides in various solvents | Experimental Kinetic Studies |

| Computational Data (General) | |||

| C=O Bond Length | ~1.19 Å | DFT calculations on benzoyl chloride derivatives | Theoretical (e.g., B3LYP/6-311+G) |

| C-Cl Bond Length | ~1.80 Å | DFT calculations on benzoyl chloride derivatives | Theoretical (e.g., B3LYP/6-311+G) |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and key reactions of 2-chlorobenzoyl chloride.

Synthesis of 2-Chlorobenzoyl Chloride

Method 1: From 2-Chlorobenzoic Acid

-

Materials: 2-Chlorobenzoic acid, thionyl chloride (SOCl₂), toluene (B28343).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorobenzoic acid (e.g., 20 g, 127.8 mmol) and toluene (e.g., 150 mL).

-

Slowly add thionyl chloride (e.g., 16 g, 134.45 mmol) to the mixture.

-

Heat the reaction mixture to 75°C and stir overnight.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to obtain 2-chlorobenzoyl chloride as a yellow oil.[1]

-

Method 2: From 2-Chlorobenzaldehyde (B119727)

-

Materials: 2-Chlorobenzaldehyde, chlorine gas, phosphorus pentachloride (PCl₅).

-

Procedure:

-

To 2-chlorobenzaldehyde (e.g., 289.7 g, 2.0 mol), add a catalytic amount of phosphorus pentachloride (e.g., 41.5 g, 0.2 mol).

-

After the initial exotherm subsides, heat the solution to 160°C.

-

Introduce a stream of chlorine gas through a sparge tube into the solution for approximately six hours.

-

Monitor the reaction progress by gas chromatography.

-

Upon completion, cool the solution and purify the 2-chlorobenzoyl chloride by vacuum distillation (boiling point 135-140°C at 16 mmHg).[2]

-

Synthesis of N-Substituted-2-chlorobenzamides

-

Materials: 2-Chlorobenzoyl chloride, a primary or secondary amine (e.g., aniline, ethylene (B1197577) diamine), a suitable solvent (e.g., dichloromethane, ethanol), and a base (e.g., triethylamine, aqueous NaOH).

-

Procedure:

-

Dissolve the amine in the chosen solvent. For less reactive amines, a base is added to act as an acid scavenger.

-

Cool the solution in an ice bath.

-

Slowly add 2-chlorobenzoyl chloride dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for a few hours.

-

Upon completion, the reaction mixture is worked up by washing with dilute acid (if a base like triethylamine is used) and/or water.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude benzamide.

-

The product can be further purified by recrystallization or column chromatography.[3][4]

-

Synthesis of 2-Chlorobenzoate Esters

-

Materials: 2-Chlorobenzoyl chloride, an alcohol (e.g., methanol, 2-hydroxyacetophenone), a non-nucleophilic base (e.g., pyridine), and a suitable solvent (e.g., anhydrous pyridine, dichloromethane).

-

Procedure:

-

Dissolve the alcohol in the solvent and cool the solution to 0°C.

-

Slowly add 2-chlorobenzoyl chloride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

The reaction is quenched by pouring it into a mixture of crushed ice and dilute hydrochloric acid.

-

The precipitated product is collected by vacuum filtration and washed with cold water and a small amount of cold alcohol.

-

The crude ester can be purified by recrystallization.[5]

-

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental and theoretical workflows related to the study of 2-chlorobenzoyl chloride reactivity.

Caption: Experimental workflow for the synthesis of 2-chlorobenzoyl chloride.

Caption: Experimental workflow for the synthesis of N-substituted-2-chlorobenzamides.

Caption: A generalized computational workflow for studying reaction mechanisms.

Conclusion

2-Chlorobenzoyl chloride remains a pivotal building block in modern organic synthesis. Its reactivity, governed by the interplay of electronic and steric effects, makes it a versatile tool for the introduction of the 2-chlorobenzoyl moiety. While detailed theoretical studies on its reaction mechanisms are an area ripe for further exploration, the principles gleaned from related systems provide a solid framework for predicting its behavior. The experimental protocols outlined in this guide offer practical starting points for its synthesis and derivatization. Future computational investigations will undoubtedly provide deeper insights into the subtle mechanistic details of its reactions, further empowering chemists in the rational design of novel molecules.

References

The Genesis of a Key Synthetic Building Block: A Technical Guide to 2-Chlorobenzoyl Chloride

An in-depth exploration of the discovery and seminal syntheses of 2-Chlorobenzoyl chloride, offering researchers, scientists, and drug development professionals a comprehensive understanding of its chemical origins and foundational experimental protocols.

Introduction

2-Chlorobenzoyl chloride (C₇H₄Cl₂O), a colorless to slightly yellow liquid with a pungent odor, stands as a cornerstone in the synthesis of a multitude of organic compounds.[1][2] Its significance resonates across various sectors of the chemical industry, serving as a critical intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[1][3] This technical guide delves into the historical discovery and the primary synthetic routes developed for this versatile acyl chloride, providing detailed experimental methodologies and quantitative data to support contemporary research and development endeavors.

Historical Perspective: The First Synthesis

The first documented synthesis of 2-Chlorobenzoyl chloride dates back to 1875 by O. Emmerling.[1] His pioneering work, published in the scientific journal Berichte der deutschen chemischen Gesellschaft, described the preparation of the compound from ortho-chlorobenzoic acid using phosphorus pentachloride as the chlorinating agent.[1] This early breakthrough laid the groundwork for the future utilization of 2-Chlorobenzoyl chloride as a reactive intermediate in organic synthesis.

Core Synthetic Methodologies

Several reliable methods for the synthesis of 2-Chlorobenzoyl chloride have been established since its initial discovery. The most prevalent and industrially significant routes start from 2-chlorobenzoic acid, 2-chlorobenzaldehyde (B119727), or o-chlorobenzotrichloride. Each pathway offers distinct advantages concerning reagent availability, reaction conditions, and yield.

From 2-Chlorobenzoic Acid

The reaction of 2-chlorobenzoic acid with a chlorinating agent is a common and efficient laboratory and industrial method for producing 2-Chlorobenzoyl chloride.[1][2] Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are the most frequently employed reagents for this transformation.[1][2]

Experimental Protocol: Synthesis using Thionyl Chloride [3]

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzoic acid (20 g, 127.80 mmol) and toluene (B28343) (150 mL).

-

Reagent Addition: Slowly add thionyl chloride (16 g, 134.45 mmol) to the stirred mixture.

-

Reaction Conditions: Heat the reaction mixture to 75°C in an oil bath and maintain this temperature overnight with continuous stirring.

-

Work-up and Isolation: After the reaction is complete, concentrate the mixture under vacuum using a rotary evaporator to remove the solvent and excess thionyl chloride. This yields 2-Chlorobenzoyl chloride as a yellow oily substance.

Quantitative Data for Synthesis from 2-Chlorobenzoic Acid

| Chlorinating Agent | Starting Material (molar eq.) | Reagent (molar eq.) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Thionyl Chloride (SOCl₂) | 2-Chlorobenzoic Acid (1) | 1.05 | Toluene | 75 | Overnight | 100 | [3] |

| Phosphorus Pentachloride (PCl₅) | o-Chlorobenzoic Acid | Not specified | Not specified | Not specified | Not specified | Not specified | [1] |

From 2-Chlorobenzaldehyde

The direct chlorination of 2-chlorobenzaldehyde provides another viable route to 2-Chlorobenzoyl chloride. This method can be performed with or without a catalyst.

Experimental Protocol: Catalytic Chlorination [4][5]

-

Reaction Setup: In a suitable reaction vessel, add 2-chlorobenzaldehyde (289.7 g, 2.0 mole, 97% purity) and a catalytic amount of phosphorus pentachloride (41.5 g, 0.2 mole).

-

Reaction Conditions: Heat the resulting red solution to 160°C. Introduce a stream of chlorine gas through a sparge tube into the solution over a period of six hours.

-

Monitoring: Monitor the reaction progress using gas chromatography.

-

Work-up and Isolation: Upon completion (typically >95% conversion), cool the solution and distill it under reduced pressure. The fraction boiling at 135-140°C at 16 mmHg is collected as 2-Chlorobenzoyl chloride.

Quantitative Data for Synthesis from 2-Chlorobenzaldehyde

| Chlorinating Agent | Catalyst | Starting Material (molar ratio) | Catalyst (molar ratio) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |

| Chlorine (Cl₂) | Phosphorus Pentachloride (PCl₅) | 1 | 0.1 | 160 | 6 | 93 | 98.5 | [4][5] |

| Chlorine (Cl₂) | Phosphorus Pentachloride (PCl₅) | 1 | 0.15 | 162 | 7.3 | 98.6 | Not specified | [4] |

| Chlorine (Cl₂) | None | 1 | - | 140-160 | 15 | 70-72 | Not specified | [1] |

Physicochemical Properties

A summary of the key physical and chemical properties of 2-Chlorobenzoyl chloride is provided below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₇H₄Cl₂O | [2] |

| Molecular Weight | 175.01 g/mol | [2][6] |

| Appearance | Colorless to very slightly yellow liquid | [2] |

| Odor | Pungent | [2] |

| Melting Point | -4 to -3 °C | [6] |

| Boiling Point | 238 °C (lit.) | [6] |

| Density | 1.382 g/mL at 25 °C (lit.) | [6] |

| Refractive Index | n20/D 1.572 (lit.) | [6] |

| Solubility | Soluble in acetone, ether, and alcohol. Decomposes in water. | [2] |

Visualizing the Synthesis Pathways

To better illustrate the chemical transformations, the following diagrams, generated using the DOT language, depict the primary synthesis routes.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. GB2061257A - Method for the preparation of 2-chlorobenzoyl chloride, and its uses - Google Patents [patents.google.com]

- 5. 2-Chlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. 邻氯苯甲酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Stability and Storage of 2-Chlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for 2-chlorobenzoyl chloride, a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Understanding the chemical stability and proper handling of this reagent is paramount to ensuring experimental reproducibility, maintaining product purity, and ensuring laboratory safety.

Core Stability Profile

2-Chlorobenzoyl chloride is a stable compound under recommended storage conditions.[1][2][3] However, its reactivity, particularly with moisture, is a critical factor governing its stability. The primary degradation pathway is hydrolysis, which occurs readily upon contact with water or moist air.

Key Stability Characteristics:

-

General Stability: Stable under normal, dry conditions.[1][2][3][4]

-

Moisture Sensitivity: Highly sensitive to moisture.[3] It reacts with water, liberating toxic gas.[4] This decomposition reaction underscores the necessity of storing it in a moisture-free environment.[5]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[4]

-

Incompatibilities: It is incompatible with strong bases, alcohols, oxidizing agents, and metals.[1][4] Contact with these substances should be strictly avoided.

Recommended Storage Conditions

Proper storage is crucial for maintaining the integrity and reactivity of 2-chlorobenzoyl chloride. The following conditions are recommended:

-

Atmosphere: Store in a dry and well-ventilated area.[1][4] For enhanced stability, storage under a nitrogen atmosphere is also recommended.[3]

-

Containers: Keep containers tightly closed to prevent exposure to moisture and atmospheric humidity.[1][4] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1] Glass containers or plastic carboys are suitable. Do not store in metal containers.[4]

-

Location: Designate a specific corrosives area for storage.[3][4] Ensure that eyewash stations and safety showers are in close proximity to the storage and handling location.[4]

Tabulated Physical and Chemical Properties

For ease of reference, the key physical and chemical properties of 2-chlorobenzoyl chloride are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄Cl₂O | [1] |

| Molecular Weight | 175.01 g/mol | [1] |

| Appearance | Clear, colorless to light yellow liquid | [2][3][4] |

| Melting Point | -4 to -3 °C | [2][4] |

| Boiling Point | 238 °C at 760 mmHg | [2][4] |

| Flash Point | 124 °C | [4] |

| Density | 1.382 g/mL at 25 °C | [6] |

| Water Solubility | Decomposes in water | [2][3][5] |

| Solubility in Organic Solvents | Soluble in acetone, ether, and alcohol | [2][3][5][6] |

Decomposition Profile

The primary decomposition pathway for 2-chlorobenzoyl chloride is hydrolysis. Upon contact with water, it breaks down into 2-chlorobenzoic acid and hydrogen chloride gas.

Hazardous Decomposition Products:

Under fire conditions or through thermal decomposition, 2-chlorobenzoyl chloride can release irritating and toxic gases, including:

Visualizing Chemical Behavior and Handling

To further elucidate the chemical behavior and proper handling of 2-chlorobenzoyl chloride, the following diagrams are provided.

Caption: Hydrolysis decomposition pathway of 2-Chlorobenzoyl chloride.

Caption: Recommended workflow for the storage and handling of 2-Chlorobenzoyl chloride.

Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically for the stability testing of 2-chlorobenzoyl chloride were not available in the public domain at the time of this review. However, a general approach to assessing the stability of moisture-sensitive acyl chlorides would typically involve:

-

Accelerated Stability Testing (Forced Degradation):

-

Exposing samples of 2-chlorobenzoyl chloride to elevated temperatures (e.g., 40°C, 50°C) and controlled humidity levels (e.g., 75% RH).

-

Monitoring the degradation of the compound over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the remaining parent compound and identify degradation products.

-

Nuclear Magnetic Resonance (NMR) spectroscopy could also be employed to characterize the structure of any significant degradants.

-

-

Long-Term Stability Testing:

-

Storing samples under the recommended storage conditions (e.g., below +30°C in a desiccated environment) for an extended period (e.g., 6, 12, 24 months).

-

Periodically analyzing the samples to determine any change in purity or the formation of degradation products.

-

The development of a specific, validated stability-indicating analytical method would be a prerequisite for conducting such studies.

Conclusion

While 2-chlorobenzoyl chloride is a stable chemical when stored correctly, its high reactivity with water and other nucleophiles necessitates careful handling and stringent storage conditions. By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can ensure the quality and reliability of this important chemical intermediate, leading to more consistent and successful outcomes in their synthetic endeavors.

References

The Ortho Effect in 2-Chlorobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the "ortho effect" as it pertains to 2-Chlorobenzoyl chloride, a key reactive intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. The ortho positioning of the chloro substituent introduces a unique interplay of steric and electronic factors that significantly influences the reactivity of the acyl chloride group. This document details the underlying mechanisms, presents comparative reactivity data, provides comprehensive experimental protocols for synthesis and kinetic analysis, and visualizes the theoretical concepts governing this phenomenon.

Introduction to the Ortho Effect

The ortho effect is a well-documented phenomenon in organic chemistry that describes the distinct influence of a substituent at the ortho position of a benzene (B151609) ring on the reactivity of an adjacent functional group, an influence that often deviates from what would be predicted based on electronic effects alone.[1] In the case of 2-Chlorobenzoyl chloride, the chlorine atom at the C2 position, adjacent to the benzoyl chloride moiety, gives rise to a unique reactivity profile when compared to its meta and para isomers. This effect is a composite of steric hindrance and electronic influences.[1][2]

2-Chlorobenzoyl chloride (o-chlorobenzoyl chloride) is a highly reactive acyl chloride, appearing as a colorless to yellow liquid with a pungent odor. It is a crucial building block in the synthesis of numerous commercial products, including the antifungal medication Clotrimazole.[2] Understanding the nuances of its reactivity, as dictated by the ortho effect, is paramount for optimizing synthetic routes and predicting reaction outcomes.

Mechanisms of the Ortho Effect in 2-Chlorobenzoyl Chloride

The reactivity of the acyl chloride functional group is primarily determined by the electrophilicity of the carbonyl carbon. Nucleophilic attack at this center is the key step in its characteristic acylation reactions. The ortho chloro substituent modulates this reactivity through two primary mechanisms:

Steric Hindrance

The most significant contributor to the ortho effect in 2-Chlorobenzoyl chloride is steric hindrance. The bulky chlorine atom in close proximity to the carbonyl group physically obstructs the trajectory of an incoming nucleophile.[2] This steric congestion raises the activation energy of the transition state for nucleophilic attack, thereby slowing down the reaction rate compared to the less hindered 4-Chlorobenzoyl chloride (para-isomer).[2]

Electronic Effects

The chlorine atom also exerts electronic effects on the benzoyl chloride group:

-

Inductive Effect (-I): Due to its high electronegativity, the chlorine atom withdraws electron density from the benzene ring through the sigma bond network. This inductive effect is strongest at the ortho position due to its proximity to the carbonyl group, making the carbonyl carbon more electrophilic and, in isolation, would suggest an increased reactivity.

-

Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons that can be delocalized into the benzene ring, an electron-donating resonance effect. This effect is more pronounced at the ortho and para positions.

In the case of halogens, the inductive effect generally outweighs the resonance effect. However, the primary determinant of the reduced reactivity observed in 2-Chlorobenzoyl chloride compared to its para-isomer is the overwhelming influence of steric hindrance.

Quantitative Data on Reactivity

While specific kinetic data for the direct comparison of the solvolysis of 2-Chlorobenzoyl chloride and 4-Chlorobenzoyl chloride is not extensively available in the reviewed literature, studies on analogous compounds provide valuable quantitative insights. For instance, in the solvolysis of nitro-substituted benzoyl chlorides, the ortho-isomer (o-nitrobenzoyl chloride) reacts approximately ten times slower than the para-isomer (p-nitrobenzoyl chloride) in a variety of solvents. This difference is largely attributed to the steric hindrance posed by the ortho-nitro group. A similar trend is expected for the chloro-substituted isomers.

The following table summarizes the expected relative reactivity based on established principles and data from analogous compounds.

| Compound | Isomer Position | Key Influencing Factor | Predicted Relative Reactivity |

| 2-Chlorobenzoyl chloride | Ortho | High Steric Hindrance | Slower |

| 4-Chlorobenzoyl chloride | Para | Low Steric Hindrance | Faster |

Experimental Protocols

Synthesis of 2-Chlorobenzoyl Chloride from 2-Chlorobenzoic Acid

This protocol describes a common laboratory-scale synthesis of 2-Chlorobenzoyl chloride.

Materials:

-

2-Chlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Round-bottom flask (500 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a 500 mL round-bottom flask, suspend 20 g (127.80 mmol) of 2-chlorobenzoic acid in 150 mL of anhydrous toluene.

-

Slowly add 16 g (134.45 mmol) of thionyl chloride to the suspension with stirring.

-

Fit the flask with a reflux condenser and heat the mixture to 75°C in an oil bath.

-

Maintain the reaction at this temperature with stirring overnight.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the mixture under vacuum using a rotary evaporator to remove excess thionyl chloride and toluene.

-

The resulting yellow oil is crude 2-Chlorobenzoyl chloride (yields are typically high, approaching 100%). Further purification can be achieved by vacuum distillation.

Synthesis of 4-Chlorobenzoyl Chloride from 4-Chlorobenzoic Acid

This protocol outlines the synthesis of the para-isomer for comparative studies.

Materials:

-

4-Chlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Vacuum source

Procedure:

-

In a round-bottom flask, place 5 g (31.94 mmol) of 4-chlorobenzoic acid.

-

Add 150 mL of thionyl chloride to the flask.

-

Stir the mixture at 80°C for 5 hours under a reflux condenser.

-

After the reaction period, concentrate the solution under vacuum to remove excess thionyl chloride.

-

The resulting crude 4-chlorobenzoyl chloride is obtained as a brown oil.[1]

Comparative Hydrolysis Kinetics of 2-Chlorobenzoyl Chloride and 4-Chlorobenzoyl Chloride

This experiment is designed to quantitatively compare the reactivity of the ortho and para isomers by monitoring their hydrolysis rates.

Principle: The hydrolysis of benzoyl chlorides produces hydrochloric acid (HCl), which increases the electrical conductivity of the solution. By monitoring the change in conductivity over time, the pseudo-first-order rate constant for the reaction can be determined.

Apparatus:

-

Conductivity meter with a probe

-

Jacketed reaction vessel

-

Constant temperature water bath

-

Magnetic stirrer

-

Stopwatch or data logger

-

Microsyringe

Reagents:

-

2-Chlorobenzoyl chloride

-

4-Chlorobenzoyl chloride

-

Acetone (reagent grade)

-

Deionized water

Procedure:

-

Solvent Preparation: Prepare a suitable solvent mixture, for example, 80:20 (v/v) acetone-water.

-

System Equilibration: Place a known volume (e.g., 50.0 mL) of the solvent mixture into the jacketed reaction vessel and allow it to reach thermal equilibrium at a constant temperature (e.g., 25.0 ± 0.1 °C) with gentle stirring.

-

Initial Measurement: Immerse the conductivity probe into the solvent and record the initial conductivity.

-

Reaction Initiation: Using a microsyringe, inject a small, known volume of either 2-chlorobenzoyl chloride or 4-chlorobenzoyl chloride into the stirring solvent and simultaneously start the timer.

-

Data Collection: Record the conductivity at regular intervals until the reading becomes constant (this is the final conductivity, σ∞).

-

Data Analysis:

-

Calculate the natural logarithm of the difference between the final conductivity and the conductivity at time t (ln(σ∞ - σt)).

-

Plot ln(σ∞ - σt) versus time.

-

The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k).

-

-

Comparison: Repeat the experiment under identical conditions with the other isomer. A direct comparison of the calculated rate constants will provide a quantitative measure of the ortho effect.

Visualizing the Ortho Effect and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts and experimental procedures described in this guide.

Caption: Steric hindrance in the ortho vs. para isomer.

Caption: Workflow for comparative hydrolysis kinetics.

Conclusion

The ortho effect in 2-Chlorobenzoyl chloride is a classic example of how steric and electronic factors can profoundly influence the reactivity of a functional group. The dominant steric hindrance from the ortho-chloro substituent significantly retards the rate of nucleophilic acyl substitution compared to its para-isomer. This understanding is critical for synthetic chemists in designing reaction conditions, predicting outcomes, and developing efficient routes to a wide range of valuable compounds. The experimental protocols provided herein offer a practical framework for the synthesis and quantitative evaluation of this important chemical phenomenon.

References

An In-depth Technical Guide to the Acylation Mechanism of 2-Chlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the acylation mechanism of 2-chlorobenzoyl chloride, a versatile reagent in organic synthesis. It delves into the core principles of nucleophilic acyl substitution and Friedel-Crafts acylation, with a specific focus on the electronic and steric influences of the ortho-chloro substituent. This document furnishes detailed experimental protocols for key reactions, presents quantitative data for comparative analysis, and utilizes visualizations to elucidate reaction pathways and workflows, serving as an essential resource for professionals in chemical research and drug development.

Introduction

2-Chlorobenzoyl chloride (C₇H₄Cl₂O) is a highly reactive acyl chloride widely employed as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its utility stems from the electrophilic nature of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. Understanding the mechanism of its acylation reactions is paramount for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic routes. This guide explores the two primary classes of acylation reactions involving 2-chlorobenzoyl chloride: nucleophilic acyl substitution and Friedel-Crafts acylation.

Core Acylation Mechanisms

The acylation reactions of 2-chlorobenzoyl chloride are principally governed by two fundamental mechanisms: Nucleophilic Acyl Substitution and Friedel-Crafts Acylation. The presence of the chlorine atom at the ortho position introduces specific electronic and steric effects that modulate the reactivity of the acyl chloride compared to its unsubstituted counterpart, benzoyl chloride.

Nucleophilic Acyl Substitution

This mechanism is characteristic of reactions with nucleophiles such as amines, alcohols, and phenols. It proceeds via a two-step addition-elimination pathway.

Mechanism:

-

Nucleophilic Attack: The nucleophile (e.g., an amine or alcohol) attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, leading to the expulsion of the chloride ion, which is an excellent leaving group. A proton is subsequently lost from the nucleophile (if it was neutral) to yield the final acylated product.

The ortho-chloro substituent influences this mechanism in two primary ways:

-

Electronic Effect: The chlorine atom is an electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Steric Effect: The bulky chlorine atom in the ortho position can sterically hinder the approach of the nucleophile to the carbonyl carbon. This steric hindrance can lead to slower reaction rates compared to the para-substituted isomer or unsubstituted benzoyl chloride. Studies on the reaction of substituted benzoyl chlorides with m-chloroaniline have shown that ortho-substituted benzoyl chlorides generally react slower than their para-substituted counterparts due to this steric hindrance.[2]

Caption: General mechanism of nucleophilic acyl substitution.

Friedel-Crafts Acylation

This reaction involves the acylation of an aromatic ring, such as benzene (B151609) or toluene (B28343), in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Mechanism:

-

Formation of the Acylium Ion: 2-Chlorobenzoyl chloride reacts with the Lewis acid catalyst (AlCl₃). The aluminum chloride coordinates to the chlorine atom of the acyl chloride, which facilitates the cleavage of the C-Cl bond to form a highly electrophilic acylium ion. This ion is resonance-stabilized.

-

Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

The ortho-chloro substituent primarily influences the regioselectivity of this reaction. While the chloro group is deactivating overall, it is an ortho-, para-director. Therefore, acylation of an aromatic ring with 2-chlorobenzoyl chloride will introduce the 2-chlorobenzoyl group onto the aromatic substrate. The steric bulk of the acylating agent can favor para-substitution on the substrate.

Caption: General mechanism of Friedel-Crafts acylation.

Quantitative Data Summary

The following tables summarize key quantitative data for representative acylation reactions involving 2-chlorobenzoyl chloride and related compounds. Direct comparative kinetic data for 2-chlorobenzoyl chloride is limited in the literature; therefore, data from analogous systems are presented to infer reactivity trends.

Table 1: Reaction Yields for Acylation Reactions

| Acylating Agent | Nucleophile/Substrate | Product | Catalyst/Conditions | Yield (%) | Reference |

| 2-Chlorobenzoyl chloride | 2-Hydroxyacetophenone (B1195853) | 2-Acetylphenyl 2-chlorobenzoate | Pyridine (B92270), 0°C to RT | Not specified | [3] |

| Acetyl chloride | Toluene | 4-Methylacetophenone | AlCl₃, Methylene (B1212753) chloride, 0°C to RT | High | [4][5] |

| Benzoyl chloride | Aniline (B41778) | N-Phenylbenzamide | Triethylamine, DCM, 0°C to RT | ~95% (representative) | [6] |

| 2-Chlorobenzoyl chloride | Aniline | 2-Chloro-N-phenylbenzamide | Clay, Solvent-free, RT | 92% |

Table 2: Comparative Reactivity Data

| Acyl Chloride | Nucleophile | Relative Rate of Reaction | Reference |

| o-Chlorobenzoyl Chloride | m-Chloroaniline | Slower | [2] |

| p-Chlorobenzoyl Chloride | m-Chloroaniline | Faster | [2] |

Experimental Protocols

This section provides detailed methodologies for key acylation reactions using 2-chlorobenzoyl chloride.

Protocol 1: N-Acylation of Aniline with 2-Chlorobenzoyl Chloride

This protocol describes a solvent-free method for the synthesis of 2-chloro-N-phenylbenzamide.

Materials:

-

Aniline (1.05 mmol)

-

2-Chlorobenzoyl chloride (1.05 mmol)

-

Potter's clay (0.5 g, reusable catalyst)

Procedure:

-

To a stirred mixture of 2-chlorobenzoyl chloride (1.05 mmol) and clay (0.5 g) at room temperature, add aniline (1.05 mmol) in small portions.

-

Continue stirring for the appropriate time as monitored by thin-layer chromatography (TLC).

-

After completion, wash the reaction mixture repeatedly with ethanol (3 x 20 mL).

-

Evaporate the combined filtrate to afford the crude product.

-

Recrystallize the crude product from ethanol to obtain pure 2-chloro-N-phenylbenzamide.

Characterization of 2-Chloro-N-phenylbenzamide:

-

¹H NMR (CDCl₃): δ 7.15 (t, J = 7.6 Hz, 1H), 7.37 (t, J = 8.8 Hz, 2H), 7.48 (d, J = 8.4 Hz, 2H), 7.69 (d, J = 8.2 Hz, 2H).[1]

-

¹³C NMR (CDCl₃): δ 120.2, 124.8, 128.5, 129.1, 129.2, 133.3, 137.6, 138.2, 164.8.[1]

-

Mass Spectrum (EI): m/z (%) 231 (M+), 139, 111.

Caption: Experimental workflow for the N-acylation of aniline.

Protocol 2: Esterification of 2-Hydroxyacetophenone with 2-Chlorobenzoyl Chloride

This protocol details the synthesis of 2-acetylphenyl 2-chlorobenzoate.[3]

Materials:

-

2-Hydroxyacetophenone (10.0 mmol)

-

2-Chlorobenzoyl chloride (11.0 mmol)

-

Anhydrous pyridine (20 mL)

-

5% Hydrochloric acid

-

Ice

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2-hydroxyacetophenone (10.0 mmol) in anhydrous pyridine (20 mL).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 2-chlorobenzoyl chloride (11.0 mmol) dropwise to the stirred solution over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture into a beaker containing crushed ice (100 g) and 5% hydrochloric acid (100 mL) with vigorous stirring to precipitate the product.

-

Collect the crude product by vacuum filtration and wash with cold water and then a small amount of cold methanol.

-

Further purify the crude product by recrystallization from methanol or an ethanol/water mixture.

Characterization of 2-Acetylphenyl 2-chlorobenzoate:

-

¹H NMR (predicted): Acetyl Protons (CH₃) ~2.5 ppm (s), Aromatic Protons ~7.2 - 8.2 ppm (m).[1]

-

¹³C NMR (predicted): Acetyl Carbonyl (C=O) ~198 ppm, Ester Carbonyl (C=O) ~164 ppm, Aromatic Carbons ~124 - 150 ppm, Acetyl Methyl (CH₃) ~30 ppm.[1]

-

FTIR (KBr, cm⁻¹): Expected peaks around 1740 (ester C=O stretch) and 1680 (ketone C=O stretch).

Caption: Experimental workflow for the esterification of 2-hydroxyacetophenone.

Protocol 3: Friedel-Crafts Acylation of Toluene with 2-Chlorobenzoyl Chloride

This protocol is a representative procedure for the Friedel-Crafts acylation of an activated aromatic ring.

Materials:

-

Toluene (0.050 mol)

-

2-Chlorobenzoyl chloride (0.055 mol)

-

Anhydrous aluminum chloride (0.055 mol)

-

Methylene chloride (anhydrous)

-

Concentrated Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ice

Procedure:

-

Assemble a dry, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

To the flask, add anhydrous aluminum chloride (0.055 mol) and 15 mL of anhydrous methylene chloride. Cool the suspension to 0°C in an ice bath.

-

In the dropping funnel, prepare a solution of 2-chlorobenzoyl chloride (0.055 mol) in 10 mL of anhydrous methylene chloride. Add this solution dropwise to the AlCl₃ suspension over 10 minutes.

-

Prepare a solution of toluene (0.050 mol) in 10 mL of anhydrous methylene chloride and add it dropwise to the reaction mixture over 10 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 15 minutes.

-

Carefully pour the reaction mixture into a beaker containing 25 g of ice and 15 mL of concentrated HCl.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with methylene chloride.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.

-

The product, a mixture of ortho- and para-isomers of (chlorophenyl)(tolyl)methanone, can be purified by column chromatography.

Conclusion

2-Chlorobenzoyl chloride is a valuable reagent for the acylation of a wide variety of nucleophiles and aromatic substrates. Its reactivity is governed by the principles of nucleophilic acyl substitution and Friedel-Crafts acylation. The ortho-chloro substituent exerts both electronic and steric effects, which modulate the reaction rates and can influence regioselectivity. The provided experimental protocols offer practical guidance for the synthesis of important chemical intermediates. A thorough understanding of the underlying mechanisms is crucial for the successful application of 2-chlorobenzoyl chloride in research and development, particularly in the synthesis of novel pharmaceutical compounds. Further kinetic studies comparing 2-chlorobenzoyl chloride with other substituted benzoyl chlorides would provide a more detailed quantitative understanding of its reactivity profile.

References

A Technical Guide to the Key Chemical Reactions of 2-Chlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

2-Chlorobenzoyl chloride (CAS No. 609-65-4) is a highly reactive acyl chloride that serves as a critical intermediate and building block in a multitude of chemical syntheses.[1] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where its distinct reactivity is leveraged to construct complex molecular architectures.[2] This guide provides an in-depth overview of the core reactions involving 2-chlorobenzoyl chloride, complete with quantitative data, detailed experimental protocols, and workflow visualizations to support advanced research and development.

Synthesis of 2-Chlorobenzoyl Chloride

The industrial preparation of 2-chlorobenzoyl chloride is primarily achieved through three well-established routes, starting from 2-chlorobenzoic acid, 2-chlorobenzaldehyde (B119727), or o-chlorobenzotrichloride. Each method offers high yields and purity, making the reagent readily accessible for further applications.

Synthesis Routes and Quantitative Data